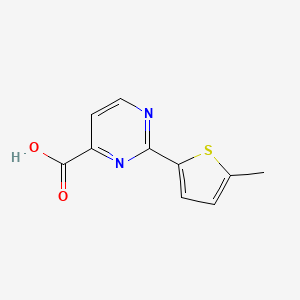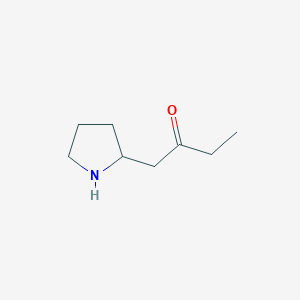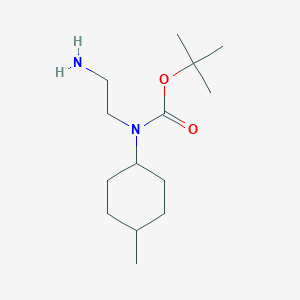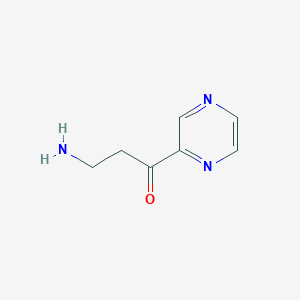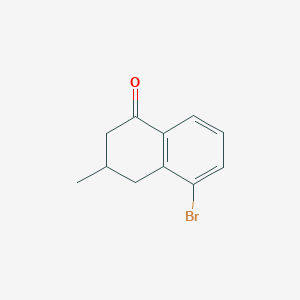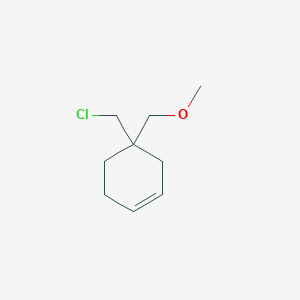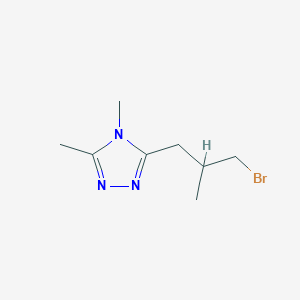
3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo-substituted alkyl chain and two methyl groups attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2-methylpropylamine and 4,5-dimethyl-1H-1,2,4-triazole.
Reaction Conditions: The two starting materials are reacted under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include base catalysts like sodium hydroxide or potassium carbonate, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring can also interact with metal ions or other biomolecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-methylpropene: Similar in structure but lacks the triazole ring.
4,5-Dimethyl-1H-1,2,4-triazole: Lacks the bromo-substituted alkyl chain.
3-(2-Bromoethyl)-4,5-dimethyl-4H-1,2,4-triazole: Similar but with a different alkyl chain length.
Uniqueness
3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole is unique due to the combination of the bromo-substituted alkyl chain and the triazole ring. This combination imparts specific chemical reactivity and potential biological activity that is not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C8H14BrN3 |
|---|---|
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
3-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c1-6(5-9)4-8-11-10-7(2)12(8)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
IBDCPAXXHPPDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)CC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


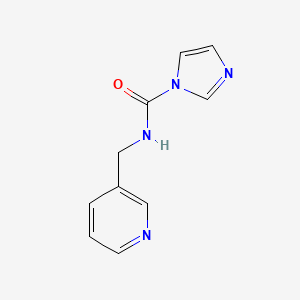
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
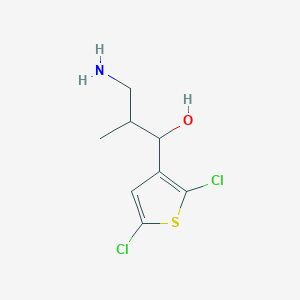

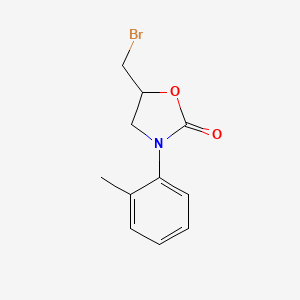
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
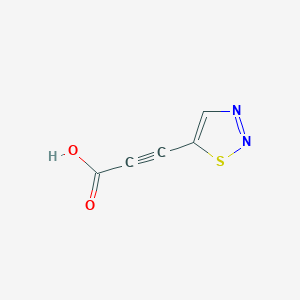
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
